Cas no 582307-06-0 (3,5-difluorobenzene-1-carboximidamide)

3,5-difluorobenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Difluorobenzimidamide
- 3,5-Didluoro-Benzamidine
- 3,5-difluorobenzamidine
- 3,5-DIFLUORO-BENZAMIDINE
- 3,5-difluorobenzene-1-carboximidamide
- 3,5-difluorobenzenecarboximidamide
- SCHEMBL3368569
- CS-0268001
- MFCD05663024
- EN300-251834
- s11014
- DB-072449
- SB37791
- 582307-06-0
- AKOS010913864
- OCOJRZRBYPOQET-UHFFFAOYSA-N
- DTXSID50395099
-
- MDL: MFCD05663024
- Inchi: InChI=1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
- InChI Key: OCOJRZRBYPOQET-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C=C1F)F)C(=N)N
Computed Properties
- Exact Mass: 156.05000
- Monoisotopic Mass: 156.04990452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- PSA: 49.87000
- LogP: 2.04890
3,5-difluorobenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1128905-25g |
3,5-Difluoro-benzamidine |
582307-06-0 | 95% | 25g |
$1565 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338671-1g |
3,5-Difluorobenzimidamide |
582307-06-0 | 95+% | 1g |
¥1056.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338671-25g |
3,5-Difluorobenzimidamide |
582307-06-0 | 95+% | 25g |
¥14445.00 | 2024-05-07 | |
Enamine | EN300-251834-0.1g |
3,5-difluorobenzene-1-carboximidamide |
582307-06-0 | 95% | 0.1g |
$80.0 | 2024-06-19 | |
Enamine | EN300-251834-10.0g |
3,5-difluorobenzene-1-carboximidamide |
582307-06-0 | 95% | 10.0g |
$731.0 | 2024-06-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0066-1g |
3,5-Difluoro-benzamidine |
582307-06-0 | 98% | 1g |
¥830.67 | 2025-01-20 | |
Alichem | A019142825-1g |
3,5-Difluorobenzimidamide |
582307-06-0 | 95% | 1g |
$170.28 | 2023-09-01 | |
Enamine | EN300-251834-0.5g |
3,5-difluorobenzene-1-carboximidamide |
582307-06-0 | 95% | 0.5g |
$87.0 | 2024-06-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0066-25g |
3,5-Difluoro-benzamidine |
582307-06-0 | 98% | 25g |
11872.59CNY | 2021-05-07 | |
Enamine | EN300-251834-1g |
3,5-difluorobenzene-1-carboximidamide |
582307-06-0 | 1g |
$100.0 | 2023-09-15 |
3,5-difluorobenzene-1-carboximidamide Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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4. Back matter
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
Additional information on 3,5-difluorobenzene-1-carboximidamide
Comprehensive Overview of 3,5-Difluorobenzene-1-carboximidamide (CAS No. 582307-06-0)
3,5-Difluorobenzene-1-carboximidamide (CAS No. 582307-06-0) is a fluorinated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its difluorobenzene core and carboximidamide functional group, serves as a versatile intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "3,5-difluorobenzene-1-carboximidamide synthesis", "CAS 582307-06-0 applications", and "fluorinated benzimidamide derivatives", reflecting its growing relevance in modern chemistry.
The molecular structure of 3,5-difluorobenzene-1-carboximidamide features two fluorine atoms at the meta positions, which enhance its electron-withdrawing properties and stability. This makes it particularly valuable in the design of bioactive molecules, such as kinase inhibitors and antimicrobial agents. Recent studies highlight its role in addressing global challenges like antibiotic resistance, a topic frequently queried in AI-driven drug discovery platforms. The compound’s meta-substituted difluoro pattern also aligns with trends in green chemistry, as fluorinated compounds often exhibit improved metabolic stability and reduced environmental persistence.
From a synthetic perspective, 3,5-difluorobenzene-1-carboximidamide is typically prepared via nitrile reduction or amidoxime rearrangement, methods often explored in high-throughput screening workflows. Its carboximidamide moiety acts as a key pharmacophore, enabling hydrogen bonding interactions critical for target binding. Searches for "carboximidamide derivatives in medicinal chemistry" or "fluorinated building blocks for drug design" underscore its importance in fragment-based drug discovery (FBDD).
In material science, this compound’s aromatic fluorination contributes to the development of advanced polymers and liquid crystals, addressing queries like "fluorinated benzene derivatives for OLEDs". Its thermal stability and solubility profile make it suitable for applications in optoelectronic devices, a trending topic in sustainable technology forums. Analytical techniques such as NMR and HPLC-MS are commonly employed to characterize its purity, with protocols often searched under "CAS 582307-06-0 analytical methods".
Regulatory and safety assessments of 3,5-difluorobenzene-1-carboximidamide emphasize its compliance with REACH and FDA guidelines for non-hazardous intermediates. This aligns with frequent searches on "safe handling of fluorinated aromatics" and "eco-friendly synthetic routes". As the demand for precision medicine and tailored therapeutics grows, this compound’s role in structure-activity relationship (SAR) studies continues to expand, reflecting its intersection with cutting-edge AI-augmented molecular modeling.
In summary, 3,5-difluorobenzene-1-carboximidamide (CAS No. 582307-06-0) represents a critical scaffold in both life sciences and advanced materials. Its dual functionality—combining fluorine’s electronegativity with the carboximidamide’s reactivity—positions it at the forefront of innovations in drug discovery, agrochemicals, and smart materials. Ongoing research into its derivatives ensures its prominence in answering contemporary challenges, from personalized healthcare to sustainable industrial processes.
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